![molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2](/img/new.no-structure.jpg)
L-VALINE, [1-14C]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, [1-14C]- is a radiolabeled form of the essential amino acid L-valine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. The radiolabeling with carbon-14 allows for the tracking of the compound within biological systems, providing valuable insights into various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, [1-14C]- typically involves the incorporation of carbon-14 into the valine molecule. One common method is the condensation of O-benzyloxycarbonyl-DL-lactic acid with DL-valine benzyl ester, followed by hydrogenolysis to remove the protecting groups. This method has been shown to produce L-lactyl-L-valine-1-14C in high yield .
Industrial Production Methods: Industrial production of L-valine, including its radiolabeled form, often involves microbial fermentation. Engineered strains of microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are used to produce L-valine from pyruvate through a series of enzymatic reactions involving acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .
Chemical Reactions Analysis
Types of Reactions: L-Valine, [1-14C]- undergoes various chemical reactions, including:
Oxidation: L-valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Amino groups in L-valine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Regeneration of amino acids.
Substitution: Formation of various substituted valine derivatives.
Scientific Research Applications
L-Valine, [1-14C]- has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of amino acid reactions.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research on metabolic disorders and the development of radiopharmaceuticals.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
The mechanism of action of L-Valine, [1-14C]- involves its incorporation into metabolic pathways where it can be tracked due to the radiolabel. In biological systems, L-valine is metabolized through the branched-chain amino acid pathway, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. This allows researchers to study the dynamics of amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
L-Valine, [1-14C]- can be compared with other radiolabeled amino acids such as L-leucine, [1-14C]- and L-isoleucine, [1-14C]-. While all three are branched-chain amino acids and share similar metabolic pathways, L-valine is unique in its specific role in protein synthesis and its distinct metabolic intermediates. Other similar compounds include:
- L-Leucine, [1-14C]-
- L-Isoleucine, [1-14C]-
- L-Alanine, [1-14C]-
These compounds are used in similar research applications but differ in their specific metabolic roles and pathways .
Properties
CAS No. |
14330-62-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
119.14 |
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI Key |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



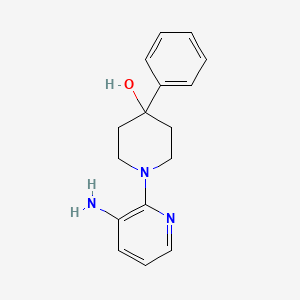

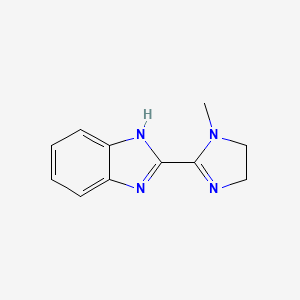

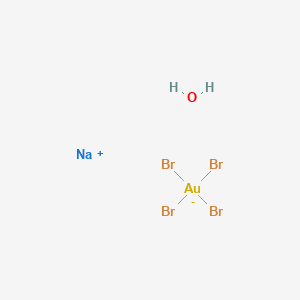

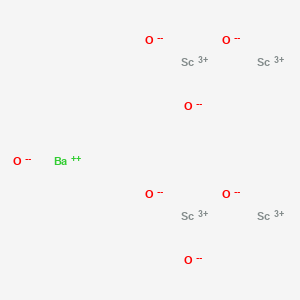
![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)
![(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B576981.png)
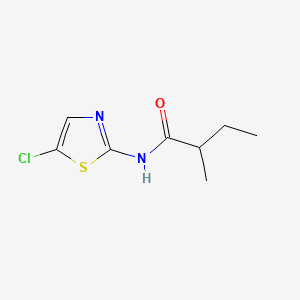
![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
